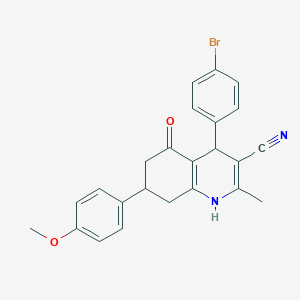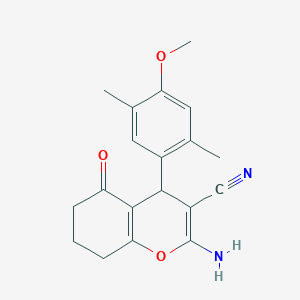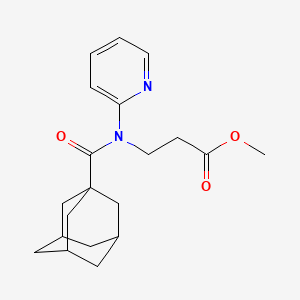![molecular formula C24H25ClN2O3S B4944419 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide, commonly known as mesna, is a drug that is widely used in the treatment of chemotherapy-induced hemorrhagic cystitis. It is a synthetic compound that belongs to the family of thiol compounds and is a derivative of mercaptoacetic acid. Mesna is known for its ability to prevent the damage to the bladder caused by the chemotherapy drugs, cyclophosphamide, and ifosfamide.
Mecanismo De Acción
The exact mechanism of action of mesna is not fully understood. However, it is thought to work by scavenging toxic metabolites of cyclophosphamide and ifosfamide that are responsible for bladder damage. Mesna reacts with these metabolites to form stable, non-toxic compounds that are excreted in the urine.
Biochemical and physiological effects:
Mesna is rapidly absorbed after oral or intravenous administration. It is metabolized in the liver and excreted in the urine. Mesna has no significant pharmacological effects on its own and is considered to be a safe drug with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mesna is widely used in laboratory experiments to prevent the damage to the bladder caused by chemotherapy drugs. It is a safe and effective drug that has been extensively studied for its ability to prevent hemorrhagic cystitis. However, mesna has some limitations in laboratory experiments. It is not effective in preventing the damage caused by other chemotherapy drugs such as methotrexate or cisplatin. Mesna also has a short half-life and needs to be administered frequently to maintain its protective effect.
Direcciones Futuras
1. Investigating the potential use of mesna in the treatment of other conditions such as radiation-induced cystitis and sickle cell disease.
2. Developing new formulations of mesna that have a longer half-life and can be administered less frequently.
3. Studying the mechanism of action of mesna to gain a better understanding of how it prevents bladder damage.
4. Investigating the potential use of mesna in combination with other drugs to enhance its protective effect.
5. Developing new drugs that are more effective than mesna in preventing chemotherapy-induced hemorrhagic cystitis.
Métodos De Síntesis
Mesna is synthesized by reacting mesitylene with chlorosulfonic acid to produce mesitylene sulfonyl chloride. The mesitylene sulfonyl chloride is then reacted with 3-methylphenylglycine to produce N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine. The N~2~-[(3-methylphenyl)sulfonyl]-N~1~-mesityl glycine is then reacted with thionyl chloride to produce N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide.
Aplicaciones Científicas De Investigación
Mesna has been extensively studied for its ability to prevent chemotherapy-induced hemorrhagic cystitis. It has been shown to be effective in reducing the incidence of hemorrhagic cystitis in patients receiving high-dose chemotherapy with cyclophosphamide or ifosfamide. Mesna is also being investigated for its potential use in the treatment of other conditions such as sickle cell disease and radiation-induced cystitis.
Propiedades
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-16-6-5-7-21(14-16)27(31(29,30)22-10-8-20(25)9-11-22)15-23(28)26-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJKAOQMWIKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
